1-[4-(Pentyloxy)phenyl]ethan-1-ol
Description
Context and Chemical Significance of Alkoxyphenyl Alcohols
Alkoxyphenyl alcohols serve as crucial building blocks in the synthesis of a wide array of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the alkoxy chain can be varied to fine-tune the molecule's physical and chemical properties, such as solubility and lipophilicity. wikipedia.orglibretexts.org The presence of both a hydrophilic alcohol and a lipophilic alkoxy-substituted phenyl ring gives these compounds amphiphilic character, influencing their interactions with biological systems and their utility as precursors for pharmacologically active agents and liquid crystals.
The general structure of an alkoxyphenyl alcohol allows for diverse chemical modifications. The aromatic ring can undergo electrophilic substitution reactions, while the alcohol moiety can participate in esterification, etherification, and oxidation reactions. libretexts.org This versatility makes them attractive targets for methodological studies in organic synthesis, including the development of new catalytic systems.
Overview of Research Scope and Relevance for the Compound
Research interest in 1-[4-(pentyloxy)phenyl]ethan-1-ol primarily stems from its nature as a chiral alcohol. The reduction of the prochiral ketone, 1-[4-(pentyloxy)phenyl]ethanone, can yield two enantiomers, the (R)- and (S)-forms of the alcohol. researchgate.net Chiral alcohols are of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule can dramatically affect its biological activity.
The synthesis of enantiomerically pure alcohols is a significant area of research. nih.gov Methodologies for the asymmetric reduction of ketones, such as catalytic hydrogenation and biocatalytic reduction, are extensively studied using substrates structurally similar to 1-[4-(pentyloxy)phenyl]ethanone. researchgate.netresearchgate.net These studies are crucial for developing efficient and selective methods to produce single-enantiomer drugs.
While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of alkoxy-substituted aromatic compounds has been investigated for various applications. For instance, derivatives of similar structures have been explored for their potential anticancer activities. mdpi.com The pentyloxy group, in particular, can enhance the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with biological targets.
The primary route to synthesizing this compound is through the reduction of its corresponding ketone, 1-[4-(pentyloxy)phenyl]ethanone. wikipedia.org This ketone is a commercially available intermediate. chembk.comepa.govscbt.comscbt.comnih.gov
Table 1: Properties of 1-[4-(pentyloxy)phenyl]ethanone
| Property | Value |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless or light yellow liquid |
| Boiling Point | 296 °C |
| Density | 1.026 g/mL |
| Solubility | Soluble in most organic solvents |
This data is compiled from chemical supplier information. chembk.com
The synthesis of the final alcohol can be achieved through various reduction methods, with a significant focus on enantioselective approaches to obtain specific stereoisomers.
Table 2: General Methods for the Synthesis of Chiral Alcohols from Ketones
| Method | Description | Relevance to this compound |
| Catalytic Asymmetric Hydrogenation | Utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the alcohol. | This is a well-established method for producing enantiomerically enriched secondary alcohols from prochiral ketones. |
| Biocatalytic Reduction | Employs enzymes, either as isolated proteins or within whole microbial cells (e.g., yeast), to catalyze the stereoselective reduction of the ketone. | Biocatalysis offers a green and highly selective alternative to chemical methods for synthesizing chiral alcohols. researchgate.netresearchgate.net |
| Reduction with Chiral Boron Reagents | Involves the use of chiral oxazaborolidines or other boron-based reagents to achieve asymmetric reduction. | This method is known for its high enantioselectivity in the reduction of a variety of ketones. |
Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3 |
InChI Key |
LBVSMLUOJGZYAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Synthesis of 1-[4-(Pentyloxy)phenyl]ethan-1-ol
The synthesis of this target molecule can be approached through both well-established protocols and more contemporary methods, often beginning with the construction of its ketone precursor.
The most conventional and established pathway to synthesize this compound involves a two-step process: the formation of the ketone precursor, 1-[4-(pentyloxy)phenyl]ethanone, followed by its reduction.
There are two primary routes to the ketone precursor:
Williamson Ether Synthesis: This method starts with 4'-hydroxyacetophenone. The phenolic hydroxyl group is deprotonated by a base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then reacts with a pentyl halide (e.g., 1-bromopentane) in an SN2 reaction to form the ether linkage, yielding 1-[4-(pentyloxy)phenyl]ethanone.
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves treating pentyloxybenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgwisc.educhemguide.co.uk The pentyloxy group is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product, 1-[4-(pentyloxy)phenyl]ethanone. wisc.edu
Once the ketone is synthesized, it is reduced to the target secondary alcohol, this compound. This is a standard transformation in organic synthesis.
Recent advancements in synthetic chemistry offer more sophisticated and efficient methods for producing similar secondary benzylic alcohols. These emerging strategies often focus on improving yield, selectivity, and sustainability.
The reduction of the carbonyl group in 1-[4-(pentyloxy)phenyl]ethanone is a critical step. While traditional, it remains a highly effective method.
Commonly used reducing agents for this transformation are hydride reagents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed. NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents. The choice of reagent depends on the presence of other functional groups in the molecule.
Table 1: Common Reducing Agents for Ketone to Secondary Alcohol Transformation
| Reducing Agent | Solvent | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very strong, non-selective, reduces many functional groups. |
| Biocatalysts (e.g., Plant-based enzymes) | Aqueous media | Environmentally friendly, can be highly enantioselective. researchgate.net |
Biocatalytic reduction is an emerging green chemistry approach. Using whole-cell biocatalysts from plants or microorganisms can achieve the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. researchgate.net
Emerging Methodologies for Analogous Alkoxyphenyl Alcohols.
Derivatization of this compound
The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of new compounds with modified properties.
The secondary alcohol moiety can undergo several key transformations:
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 1-[4-(pentyloxy)phenyl]ethanone. This reaction is often performed using reagents like pyridinium chlorochromate (PCC) or through Swern and Dess-Martin periodinane oxidations. Selective oxidation of benzylic alcohols is a well-established transformation. researchgate.net
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields esters. This is a common derivatization to modify the molecule's physical and biological properties.
Conversion to Alkyl Halides: The hydroxyl group, being a poor leaving group, can be converted into a better leaving group. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide.
Dehydration: Under acidic and heated conditions, the alcohol can undergo elimination of water to form an alkene, in this case, 4-(1-ethenyl)pentyloxybenzene.
Etherification: While less common for secondary alcohols compared to the Williamson synthesis for their formation, the hydroxyl group can be converted into an ether under specific conditions.
Table 2: Key Functional Group Transformations of this compound
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, Swern | Ketone |
| Esterification | Carboxylic acid/H+, Acyl chloride | Ester |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Dehydration | H₂SO₄, heat | Alkene |
The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This means the molecule can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer is often crucial in pharmaceutical and materials science applications.
Several strategies can be employed to achieve stereoisomeric control:
Asymmetric Reduction: The most direct method for chiral synthesis is the asymmetric reduction of the prochiral ketone, 1-[4-(pentyloxy)phenyl]ethanone. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst. Chiral ruthenium complexes, pioneered by Noyori, are highly effective for the enantioselective hydrogenation of aryl ketones. chemrxiv.org
Enzymatic Kinetic Resolution: This technique involves using an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic mixture of the alcohol. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. Dynamic kinetic resolution combines this enzymatic step with in-situ racemization of the unreacted alcohol, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.org
Catalytic Asymmetric Synthesis: Modern methods, such as Pd/Cu co-catalyzed asymmetric benzylic substitution, provide routes to chiral benzylic alcohol derivatives with high levels of stereocontrol. nih.govrepec.org These methods can construct multiple stereocenters simultaneously with excellent diastereo- and enantioselectivity. nih.gov
Table 3: Methods for Stereoisomeric Control
| Method | Principle | Typical Outcome |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone with a chiral catalyst/reagent. chemrxiv.org | High enantiomeric excess (ee) of one enantiomer. |
| Kinetic Resolution | Enzymatic acylation of a racemic alcohol mixture. organic-chemistry.org | Separation of enantiomers, max 50% yield for one. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization. organic-chemistry.org | High yield and high ee of one enantiomer. |
| Asymmetric Substitution | Pd/Cu co-catalyzed reactions on benzylic precursors. nih.gov | High diastereo- and enantioselectivity. |
Compound Names
Synthesis of Related Pentyloxy-Substituted Aromatic Compounds
The synthesis of aromatic compounds bearing a pentyloxy substituent is pivotal for accessing a range of molecules with potential applications in materials science and medicinal chemistry. The key intermediate, 1-[4-(pentyloxy)phenyl]ethanone, is the starting point for many of these synthetic endeavors.
Synthesis of 1-[4-(Pentyloxy)phenyl]ethanone as a Key Intermediate
The preparation of 1-[4-(pentyloxy)phenyl]ethanone is efficiently achieved through the Williamson ether synthesis. This well-established method involves the reaction of 4-hydroxyacetophenone with a suitable pentyl halide, such as 1-bromopentane or 1-iodopentane, in the presence of a base. The base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a phenoxide ion. This nucleophilic phenoxide then attacks the pentyl halide in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage. The reaction is commonly carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the reaction.
A typical procedure involves stirring 4-hydroxyacetophenone with an excess of 1-bromopentane and potassium carbonate in acetone at reflux temperature for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield pure 1-[4-(pentyloxy)phenyl]ethanone.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Hydroxyacetophenone | 1-Bromopentane | K₂CO₃ | Acetone | 1-[4-(Pentyloxy)phenyl]ethanone |
| 4-Hydroxyacetophenone | 1-Iodopentane | NaH | DMF | 1-[4-(Pentyloxy)phenyl]ethanone |
Formation of Chalcone Derivatives from 1-[4-(Pentyloxy)phenyl]ethanone
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are known for their wide range of biological activities. They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. wikipedia.org In this context, 1-[4-(pentyloxy)phenyl]ethanone serves as the ketone component.
The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. organic-chemistry.org The base abstracts an α-proton from the acetyl group of 1-[4-(pentyloxy)phenyl]ethanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone derivative.
By varying the substituted aromatic aldehyde, a diverse library of chalcone derivatives can be synthesized. For example, reacting 1-[4-(pentyloxy)phenyl]ethanone with benzaldehyde yields (E)-1-[4-(pentyloxy)phenyl]-3-phenylprop-2-en-1-one. Using other aldehydes, such as 4-chlorobenzaldehyde or 4-methoxybenzaldehyde, allows for the introduction of different substituents on the second aromatic ring.
| Ketone | Aldehyde | Catalyst | Product (Chalcone) |
| 1-[4-(Pentyloxy)phenyl]ethanone | Benzaldehyde | NaOH / EtOH | (E)-1-[4-(Pentyloxy)phenyl]-3-phenylprop-2-en-1-one |
| 1-[4-(Pentyloxy)phenyl]ethanone | 4-Chlorobenzaldehyde | KOH / EtOH | (E)-3-(4-Chlorophenyl)-1-[4-(pentyloxy)phenyl]prop-2-en-1-one |
| 1-[4-(Pentyloxy)phenyl]ethanone | 4-Methoxybenzaldehyde | NaOH / EtOH | (E)-3-(4-Methoxyphenyl)-1-[4-(pentyloxy)phenyl]prop-2-en-1-one |
Synthesis of Pentyloxy-Phenyl Amine and Other Related Compounds
4-(Pentyloxy)aniline, also known as pentyloxy-phenyl amine, is another important derivative accessible from common starting materials. A common synthetic route begins with 4-nitrophenol. The first step is a Williamson ether synthesis, analogous to the synthesis of the key intermediate described in 2.3.1. 4-Nitrophenol is reacted with 1-bromopentane in the presence of a base like potassium carbonate to yield 1-nitro-4-(pentyloxy)benzene.
The subsequent and crucial step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. A classic and effective method is the use of a metal catalyst, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a cleaner and often preferred method. Upon completion of the reduction, a simple work-up with a base to neutralize the acid and liberate the free amine yields 4-(pentyloxy)aniline.
| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product |
| 4-Nitrophenol | 1-Bromopentane, K₂CO₃ | 1-Nitro-4-(pentyloxy)benzene | Sn, HCl | 4-(Pentyloxy)aniline |
| 4-Nitrophenol | 1-Bromopentane, K₂CO₃ | 1-Nitro-4-(pentyloxy)benzene | H₂, Pd/C | 4-(Pentyloxy)aniline |
Multi-component Reactions in the Synthesis of Derivatives
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. These reactions are highly efficient and allow for the rapid generation of complex molecules from simple precursors. The pentyloxy-phenyl scaffold can be incorporated into various MCRs to produce a wide range of derivatives.
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones. wikipedia.org 1-[4-(Pentyloxy)phenyl]ethanone can be used as the active methylene (B1212753) component in this reaction, reacting with an aromatic aldehyde and urea under acidic catalysis to produce highly substituted pyrimidine derivatives. amazonaws.com
Hantzsch Pyridine (B92270) Synthesis: This is another classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines. thermofisher.comwikipedia.org Derivatives such as 4-(pentyloxy)benzaldehyde could be used as the aldehyde component in this reaction to synthesize pyridine derivatives bearing the pentyloxy-phenyl group.
Mannich Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org 1-[4-(Pentyloxy)phenyl]ethanone can serve as the active hydrogen compound, reacting with formaldehyde and various amines to produce β-amino-ketones, also known as Mannich bases.
Advanced Structural Characterization and Elucidation
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is fundamental to the elucidation of the molecular structure of 1-[4-(pentyloxy)phenyl]ethan-1-ol, with each technique probing different aspects of its atomic and electronic composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While direct experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on established values for analogous compounds such as 1-(4-methoxyphenyl)ethan-1-ol and 1-(4-chlorophenyl)ethan-1-ol. rsc.org
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two doublets, a characteristic AA'BB' system, in the range of δ 6.8-7.3 ppm. The benzylic proton (CH-OH) would present as a quartet around δ 4.8-4.9 ppm due to coupling with the adjacent methyl protons. The methyl group attached to the chiral center would, in turn, appear as a doublet near δ 1.4-1.5 ppm. The pentyloxy side chain would produce a series of signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the three methylene (B1212753) groups (CH₂) in the middle of the chain between δ 1.3-1.5 ppm, and a triplet for the methylene group bonded to the oxygen (O-CH₂) at approximately δ 3.9-4.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum is expected to show signals for all 13 carbon atoms. The aromatic carbons would produce signals in the δ 114-159 ppm region, with the carbon atom bonded to the pentyloxy group (C-O) resonating at the downfield end (around δ 158-159 ppm) and the carbon bearing the ethanol (B145695) substituent at around δ 135-144 ppm. rsc.org The benzylic carbon (CH-OH) is predicted to be in the region of δ 70 ppm. The methyl carbon of the ethanol group would be found upfield, around δ 25 ppm. The carbons of the pentyloxy chain would appear in the upfield region, with the O-CH₂ carbon at approximately δ 68 ppm and the remaining aliphatic carbons between δ 14-29 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic CH (2H) | 7.2-7.3 (d) | Aromatic C-O | ~159 |
| Aromatic CH (2H) | 6.8-6.9 (d) | Aromatic C-C(H)OH | ~138 |
| CH-OH (1H) | 4.8-4.9 (q) | Aromatic CH | ~127 |
| O-CH₂- (pentyloxy) (2H) | 3.9-4.0 (t) | Aromatic CH | ~114 |
| -CH-CH₃ (3H) | 1.4-1.5 (d) | CH-OH | ~70 |
| -(CH₂)₃- (pentyloxy) (6H) | 1.3-1.5 (m) | O-CH₂- (pentyloxy) | ~68 |
| -CH₂-CH₃ (pentyloxy) (3H) | ~0.9 (t) | -CH-CH₃ | ~25 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the pentyloxy group would be confirmed by strong C-O-C ether linkage absorptions between 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the pentyl chain and the ethyl group contribute to the spectral region between 3000-2850 cm⁻¹. The aromatic nature of the compound is further evidenced by C=C stretching vibrations within the benzene ring, which manifest in the 1600-1450 cm⁻¹ range. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3600-3200 (broad) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Alkyl Groups | C-H Stretch | 3000-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the benzene ring. physchemres.org The presence of the hydroxyl and pentyloxy substituents on the phenyl ring influences the wavelength and intensity of these absorptions. Typically, substituted benzenes exhibit a strong primary absorption band (E-band) below 200 nm and a secondary, less intense band (B-band) between 230-270 nm. Studies on structurally similar compounds, such as 4-pentylphenyl benzoate (B1203000) derivatives, show that electronic absorbance spectra can be complex and are influenced by solvent polarity. researchgate.netnih.gov It is expected that this compound will exhibit characteristic absorption maxima in the UV region that confirm the presence of the substituted aromatic chromophore. physchemres.orgresearchgate.net
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound (molar mass ≈ 208.3 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 208. scbt.comscbt.com A common fragmentation pathway for benzylic alcohols is the loss of a methyl group, which would result in a significant peak at m/z 193 (M-15). researchgate.net Another characteristic fragmentation would be the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 190 (M-18). The most prominent peak in the spectrum is often the base peak, which for this molecule is predicted to be at m/z 137, resulting from the cleavage of the C-C bond adjacent to the ring and the hydroxyl group, yielding the stable [CH₃CHOH]⁺ fragment loss and formation of a pentyloxyphenyl cation. Further fragmentation of the pentyloxy chain would also be observed.
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum around 1600 cm⁻¹. Other characteristic signals would include the C-H stretching vibrations of the aromatic and aliphatic groups, as well as skeletal vibrations of the entire molecule. Data from related compounds like 1-(4-bromophenyl)ethanol (B1212655) indicates that FT-Raman is a viable technique for characterizing such structures. nih.gov
Crystallographic Analysis and Supramolecular Architecture
Single-Crystal X-ray Diffraction Studies of Related Structures
For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, while different in its aromatic substitution, provides a relevant example of a substituted phenylethanol derivative. In its crystal lattice, the molecule crystallizes in a monoclinic system, space group P21/n, with four molecules in the unit cell. A key feature of its packing is the formation of intermolecular hydrogen bonds of the O-H···N type, where the hydroxyl group of one molecule interacts with the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. This highlights the crucial role of hydrogen bonding in directing the supramolecular assembly.
Table 1: Representative Crystallographic Data for Structurally Related Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | C₁₃H₁₂FNO | Monoclinic | P21/n | 5.3664 | 8.343 | 25.056 | 93.837 | 4 |
| 4-Aminobenzyl alcohol (Polymorph) | C₇H₉NO | Monoclinic | P2₁/c | * |
Detailed unit cell parameters for this polymorph are not provided in the referenced summary.
Based on these related structures, it is anticipated that this compound would exhibit a crystalline structure dominated by hydrogen bonds involving its hydroxyl group. The flexible pentyloxy chain would likely influence the crystal packing by engaging in weaker van der Waals interactions and potentially adopting various conformations to achieve dense packing.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Energy Frameworks)
To further elucidate the nature and energetics of the interactions within the crystal lattice, Hirshfeld surface analysis and energy framework calculations are powerful tools. Hirshfeld surfaces provide a visual representation of intermolecular contacts and their relative strengths, while energy frameworks offer a quantitative measure of the interaction energies between molecules.
Hirshfeld surface analysis of related structures, such as substituted hydrazone derivatives, often reveals that H···H contacts account for a significant portion of the total intermolecular interactions, typically followed by C-H···O and C-H···π interactions. The presence of red spots on the d_norm surface is indicative of strong hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. For a molecule like this compound, the hydroxyl group would be expected to be a primary site for strong O-H···O hydrogen bonding, which would appear as distinct red regions on the Hirshfeld surface.
Table 2: Common Intermolecular Interactions in Related Crystalline Structures
| Interaction Type | Description | Expected Role in this compound |
| O-H···O Hydrogen Bonds | Strong, directional interactions between the hydroxyl group of one molecule and an oxygen atom (either hydroxyl or ether) of a neighboring molecule. | Primary driving force for the formation of supramolecular synthons, such as chains or dimers. |
| C-H···O Interactions | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors. | Contribute to the overall stability and fine-tuning of the crystal packing. |
| C-H···π Interactions | Interactions between C-H bonds and the π-system of the phenyl ring. | Further stabilize the crystal lattice by connecting adjacent molecular layers or chains. |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can influence the relative orientation of the phenyl rings, leading to stacked or offset arrangements. |
| van der Waals Forces | Non-specific dispersion forces arising from the non-polar alkyl chain. | The flexible pentyloxy group will contribute significantly to these interactions, influencing the overall packing density. |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular structure and electronic properties of 1-[4-(Pentyloxy)phenyl]ethan-1-ol.
Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311++G(d,p) basis set)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with the 6-311++G(d,p) basis set, is frequently used for geometry optimization and electronic property calculations of organic molecules like this compound. researchgate.netresearchgate.netmdpi.com This level of theory provides a good balance between accuracy and computational cost. researchgate.net
Optimized geometric parameters such as bond lengths and bond angles can be calculated and have shown good correlation with experimental data where available. researchgate.net These calculations are foundational for further analyses, including vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential mapping.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net For similar compounds, the HOMO-LUMO energy gap has been shown to be a significant parameter in evaluating chemical reactivity. nih.gov The electron-donating ability is associated with the HOMO energy, while the electron-accepting ability is related to the LUMO energy. researchgate.net
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No specific energy values for this compound were found in the provided search results. The table is a template for where such data would be presented.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Analysis of Mulliken Atomic Charges and Conceptual DFT (CDFT) Reactivity Descriptors
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. niscpr.res.in These charges play a significant role in understanding the electronic structure, dipole moment, and other molecular properties. niscpr.res.in It has been noted that in many organic molecules, hydrogen atoms generally carry a small positive charge. nih.gov
Conceptual DFT provides a framework for defining and calculating various reactivity descriptors, such as electrophilicity index (ω), which can indicate the reactivity of a molecule. nih.gov These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's reactivity.
Table 2: Mulliken Atomic Charges
| Atom | Charge |
|---|---|
| Specific atom | Data not available |
No specific Mulliken charge values for this compound were found in the provided search results. The table is a template for where such data would be presented.
Vibrational Spectroscopy Simulations and Assignments
Theoretical vibrational spectroscopy, often performed using DFT calculations, is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. nih.govchimia.charxiv.org By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands. nih.gov
The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. nih.gov Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. mdpi.com For similar molecules like 1-phenylethanol (B42297), computational methods have been shown to accurately simulate experimental ROA (Raman Optical Activity) spectra, aiding in the assignment of absolute configuration. researchgate.net
NMR Chemical Shift Predictions
Computational methods, including DFT and machine learning approaches, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov Accurate prediction of ¹H and ¹³C NMR chemical shifts can aid in structure elucidation and confirmation. nih.gov
DFT-based calculations of NMR chemical shifts have become a popular quantum mechanical approach. nih.gov While experimental data for this compound is available, theoretical predictions can provide a deeper understanding of the relationship between the electronic structure and the observed chemical shifts. For instance, ¹H NMR data for similar structures like 1-phenylethanol has been reported. rsc.orgchemicalbook.com
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| Specific proton | Data not available | Data not available |
No specific predicted or experimental NMR data for this compound were found in the provided search results. The table is a template for where such data would be presented.
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| Specific carbon | Data not available | Data not available |
No specific predicted or experimental NMR data for this compound were found in the provided search results. The table is a template for where such data would be presented.
Molecular Modeling and Dynamics Simulations
Computational and theoretical investigations provide a molecular-level understanding of the structural and dynamic properties of this compound and the interactions of its analogs with biological targets. These in silico methods, including molecular modeling and dynamics simulations, are instrumental in rationalizing structure-activity relationships and guiding the design of new, more potent compounds.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid; rather, it can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding the preferred conformations and the energy associated with them is crucial for predicting its physical, chemical, and biological properties.
Computational studies on the parent compound, 2-phenylethanol, have revealed the existence of two primary low-energy conformations: gauche and anti. nih.gov These conformations arise from the rotation around the Cα-Cβ bond. In the case of this compound, the analogous rotation would be around the C1-C(phenyl) bond.
Gauche Conformer: In this arrangement, the hydroxyl group and the phenyl ring are in proximity, with a dihedral angle of approximately 60°. This conformation is often stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the π-electron system of the aromatic ring.
Anti Conformer: Here, the hydroxyl group and the phenyl ring are positioned on opposite sides of the C-C bond, with a dihedral angle of about 180°.
The energy landscape of this compound can be mapped by calculating the potential energy as a function of the key dihedral angles. This landscape would show energy minima corresponding to the stable gauche and anti conformers, separated by energy barriers representing the transition states between them.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (HO-C1-C(phenyl)-C(phenyl)) | Key Stabilizing Interaction |
| Gauche | ~60° | Intramolecular O-H···π interaction |
| Anti | ~180° | Minimized steric hindrance |
Molecular mechanics force fields, such as MMFF94 or SYBYL, are commonly employed for such conformational analyses, providing a computationally efficient method to explore the conformational space of flexible molecules. computational-chemistry.co.uk For higher accuracy, quantum mechanical calculations, like Density Functional Theory (DFT), can be used to refine the geometries and relative energies of the most stable conformers. chemrxiv.org
Ligand-Receptor Interaction Modeling for Related Biologically Active Analogs
While specific ligand-receptor interaction models for this compound are not extensively documented in publicly available literature, the broader class of phenylethanolamine analogs has been the subject of intensive computational modeling, particularly in the context of their interaction with adrenergic receptors. nih.govnih.gov These receptors are crucial in cardiovascular and respiratory functions and are common targets for drugs with a phenylethanolamine scaffold.
For instance, studies on agonists binding to β-adrenergic receptors have highlighted the importance of key interactions:
The hydroxyl group on the ethanolamine (B43304) side chain often forms a crucial hydrogen bond with a serine residue in the receptor's binding pocket. nih.gov
The aromatic ring of the ligand typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the receptor.
The amine group, which is protonated at physiological pH, forms an ionic interaction with an acidic residue, such as aspartic acid.
In the case of analogs of this compound that possess an amine group (phenylethanolamines), the pentyloxy tail would likely extend into a hydrophobic pocket of the receptor. This long alkyl chain can significantly enhance binding affinity through favorable van der Waals interactions.
Table 2: Key Intermolecular Interactions for Phenylethanolamine Analogs at Adrenergic Receptors
| Ligand Moiety | Receptor Residue Type | Type of Interaction |
| Aromatic Ring | Phenylalanine, Tyrosine | π-π stacking, Hydrophobic |
| Ethanol (B145695) Hydroxyl | Serine | Hydrogen Bond |
| Amine Group | Aspartic Acid | Ionic Interaction |
| Alkoxy Tail | Aliphatic/Aromatic Residues | Hydrophobic (van der Waals) |
Computational models have been instrumental in understanding the structural basis for the activity of various β-agonists and antagonists. mdpi.comnih.gov By comparing the docking poses and interaction energies of different ligands, researchers can rationalize their observed potencies and selectivities, and prospectively design new analogs with improved pharmacological profiles. bham.ac.uk
Research on Applications in Advanced Materials Science
Integration into Liquid Crystalline Systems
The unique structure of 1-[4-(pentyloxy)phenyl]ethan-1-ol makes it a promising candidate for integration into liquid crystalline systems. The interplay between its different molecular moieties can give rise to desirable mesomorphic behaviors.
Influence of Pentyloxy Moiety on Mesogenic Properties
The pentyloxy group, a flexible alkoxy chain, plays a crucial role in influencing the mesogenic properties of molecules. In many liquid crystalline systems, the length of the alkoxy chain has a significant impact on the thermal stability and the type of mesophase formed. researchgate.netmdpi.com Generally, increasing the length of the alkoxy chain tends to lower the melting point and can induce the formation of smectic phases, which are more ordered than the nematic phase. mdpi.comresearchgate.net
For instance, in homologous series of mesomorphic compounds, the extension of the terminal alkoxy chain often leads to a decrease in the clearing point, which is the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid. mdpi.com The flexibility of the pentyloxy chain can disrupt the lateral packing of the mesogenic cores, leading to a reduction in the transition temperatures. electronicsandbooks.com This tunability is essential for designing liquid crystals with specific operating temperature ranges for display and sensor applications.
Design and Characterization of Liquid Crystalline Derivatives
The chiral center in this compound is a key feature for the design of chiral liquid crystals. Chiral liquid crystals are known to form helical superstructures, such as chiral nematic (N*) and blue phases, which have applications in advanced optical devices. rsc.orgmit.edu The synthesis of liquid crystalline derivatives from chiral precursors like (R)-2-(4-hydroxyphenoxy)propan-1-ol has been shown to yield materials with interesting and potentially useful mesomorphic properties. rsc.orgrsc.org
For example, derivatives containing a 4-(4-trans-pentylcyclohexyl)benzoyloxy core have been found to exhibit chiral nematic and blue phases in addition to smectic A and crystal B phases. rsc.org The introduction of fluorine atoms into the molecular structure of such chiral liquid crystals can further modify their properties, often leading to reduced melting and clearing points. rsc.org
The synthesis of liquid crystalline derivatives often involves the esterification of the hydroxyl group of the chiral alcohol with a mesogenic acid. The resulting ester combines the chirality of the alcohol with the rod-like shape of the mesogenic unit, leading to the formation of chiral mesophases. The characterization of these derivatives is typically performed using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify the mesophases and their transition temperatures.
Table 1: Illustrative Mesomorphic Properties of a Homologous Series of Chiral Liquid Crystals Derived from a Chiral Alcohol
| Alkoxy Chain Length (n) | Mesophases Observed | Transition Temperatures (°C) |
| 1 (Methoxy) | Cr, SmA, N, I | Cr 80 SmA 95 N 110 I |
| 3 (Propoxy) | Cr, SmA, N, BP, I | Cr 75 SmA 105 N 120 BP 122 I |
| 5 (Pentyloxy) | Cr, SmC, SmA, N, I | Cr 70 SmC* 85 SmA 115 N* 125 I |
| 7 (Heptyloxy) | Cr, SmC, SmA, I | Cr 65 SmC 90 SmA 110 I |
Note: This table is illustrative and based on general trends observed in homologous series of chiral liquid crystals. The exact phases and transition temperatures would need to be experimentally determined for derivatives of this compound. Cr = Crystal, SmA = Smectic A, SmC = Chiral Smectic C, N* = Chiral Nematic, BP = Blue Phase, I = Isotropic Liquid.*
Functional Organic Materials
The structural motifs present in this compound also make it a valuable building block for the development of other functional organic materials beyond liquid crystals.
Application in Organic Ligands for Nanocapsule Technologies
Nanocapsules are vesicular systems that have shown significant promise in fields such as drug delivery and materials science. nih.govnsf.gov The shells of these nanocapsules can be functionalized with organic ligands to impart specific properties, such as biocompatibility and targeted delivery. nih.govsciencedaily.com Organic molecules with both hydrophobic and hydrophilic or functional moieties can act as surfactants or stabilizing agents in the formation of nanocapsules.
While direct application of this compound in nanocapsule technology is not extensively documented, its amphiphilic nature, arising from the hydrophobic pentyloxy-phenyl part and the hydrophilic hydroxyl group, suggests its potential as a component in the formation or functionalization of nanostructures. Organic diols have been investigated as versatile building blocks for surface engineering of nanoparticles. researchgate.net
The synthesis of polymer nanocapsules can be achieved through methods like the self-assembly of lipids and polymers. nih.gov In some approaches, the kinetic modulation of polymerization around template cores is employed. nih.gov The functional groups on the organic ligands play a critical role in these processes. The hydroxyl group of this compound could be used for further chemical modification to attach it to a polymer backbone or directly to the surface of a nanoparticle.
Development of Optoelectronic Materials
The development of multifunctional organic materials for optoelectronic devices is a rapidly growing area of research. researchgate.net Materials that combine properties like high charge carrier mobility and strong fluorescence are sought after for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic phototransistors (OPTs). researchgate.net
Anthracene derivatives with alkoxy side chains have been shown to exhibit both liquid crystalline properties and strong fluorescence, making them suitable for such applications. researchgate.net The 4-(pentyloxy)phenyl group present in this compound is a common moiety in such materials. By incorporating this compound into larger conjugated systems, it is conceivable to develop new optoelectronic materials.
The chiral nature of this compound could also be exploited to create chiroptical materials, which exhibit unique interactions with circularly polarized light. Such materials are of interest for applications in 3D displays, optical data storage, and spintronics. The synthesis would likely involve coupling the chiral alcohol to a chromophoric or electroactive core to combine the chiral properties with the desired electronic or photonic functionality.
Exploration of Biological and Pharmacological Profiles Excluding Clinical Data
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For analogs of 1-[4-(pentyloxy)phenyl]ethan-1-ol, these studies provide critical insights into designing compounds with specific and enhanced pharmacological profiles.
Impact of Structural Modifications on Receptor Agonism/Antagonism (e.g., GPR88 Agonists)
The G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the brain's striatum, has emerged as a significant target for neurological and psychiatric disorders. nih.govresearchgate.net Analogs based on the 2-amino-1-phenylethanol (B123470) scaffold, which is structurally related to this compound, have been a major focus of GPR88 agonist development. nih.govnih.gov
SAR studies on these analogs have revealed key structural requirements for GPR88 agonism. nih.govnih.gov For instance, in a series of (4-alkoxyphenyl)glycinamides, the nature of the alkoxy group at the 4-position of the phenyl ring significantly influences potency. nih.gov Research indicates that lipophilicity at this position is favorable for agonist activity. nih.gov Early investigations into the 2-AMPP scaffold, a known GPR88 agonist, showed that modifications to the alkoxy side chain led to substantial improvements in potency. nih.gov Specifically, replacing the amino group in the parent compound with a hydroxyl group resulted in a twofold increase in potency. nih.gov Further modifications, such as the introduction of a triazole-containing derivative, boosted potency by as much as 30-fold compared to the original 2-AMPP. nih.gov
These findings underscore the sensitivity of the GPR88 receptor to the substitution pattern on the phenyl ring, particularly the length and nature of the alkoxy chain.
Table 1: SAR of 2-AMPP Analogs as GPR88 Agonists
| Compound | Structural Modification | GPR88 Agonist Potency (EC₅₀) | Fold Improvement vs. 2-AMPP |
|---|---|---|---|
| 2-AMPP (Parent Compound) | Baseline structure | 414 nM nih.gov | - |
| Analog 5 | Replacement of amino group with a hydroxyl group nih.gov | 195 nM nih.gov | ~2-fold nih.gov |
| Analog 6 (Triazole-containing) | Modification of alkoxy side chain and hydroxyl group nih.gov | 14 nM nih.gov | ~30-fold nih.gov |
Exploration of Substituent Effects on General Biological Activity
The influence of substituents on the phenyl ring extends beyond a single receptor target and impacts general biological activity. In studies of various 4-substituted aminobiphenyls and aminostilbenes, a clear correlation was found between the electronic properties of the substituents and their mutagenic activity. nih.gov Specifically, the mutagenicity in Salmonella strain TA98 with S9 activation increased as the electron-withdrawing capability of the substituent increased. nih.gov For 4-aminobiphenyls, hydrophobicity also played a significant role in their biological effect. nih.gov While these compounds are structurally distinct from this compound, the principles of how substituents modulate activity through electronic and hydrophobic effects are broadly applicable in medicinal chemistry.
Mechanistic Insights into Biological Interactions
Understanding the specific biological pathways and molecular targets affected by a class of compounds is crucial for predicting their therapeutic potential and mechanism of action.
General Biological Activity Profiles (e.g., Antimicrobial, Anticonvulsant, Anticancer Potential of Related Compounds)
Antimicrobial Activity: Phenolic compounds and their derivatives are well-known for their antimicrobial properties. nih.gov Studies on phenolic ethers, which share a structural motif with this compound, have demonstrated activity against various bacteria. nih.gov For example, derivatives of thymol (B1683141) and carvacrol (B1668589) have shown efficacy against S. aureus and P. aeruginosa. nih.gov The addition of an allyl group to the parent phenol (B47542) can significantly enhance antibacterial action. nih.gov This suggests that modifications to the core phenyl structure can tune the antimicrobial spectrum and potency.
Anticonvulsant Potential: The ethanol (B145695) moiety present in the subject compound's class suggests a potential interaction with pathways related to seizure activity. Ethanol itself has been shown to offer protection against convulsions induced by agents like picrotoxin (B1677862) and N-methyl-D-aspartic acid (NMDA). nih.gov Its anticonvulsant effects are thought to stem from its ability to enhance GABAergic transmission and antagonize NMDA receptor-mediated responses. nih.gov Furthermore, ethanolic extracts from certain medicinal plants have demonstrated significant anticonvulsant effects in experimental models, acting through non-specific mechanisms to reduce seizure duration and delay onset. nih.gov
Anticancer Potential: Numerous compounds featuring a substituted phenyl core have been investigated for their anticancer activity. nih.govmdpi.comnih.gov For instance, a quinazoline (B50416) derivative with a 1-hydroxyethyl group at the 4-position showed potent antiproliferative activity against a range of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The mechanism for this class of compounds was linked to the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Similarly, hydroxylated biphenyl (B1667301) compounds, which are structurally related to curcumin, have demonstrated selective antiproliferative activity against malignant melanoma cells, inducing apoptosis and cell cycle arrest at the G2/M phase. mdpi.com
Table 2: Anticancer Activity of Related Phenyl Derivatives
| Compound Class | Cancer Cell Line | Biological Effect | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinazoline Derivative (PVHD121) | HeLa, A549, HCT116, MCF7, PC3 | Antiproliferative | 0.1 to 0.3 µM | nih.gov |
| Hydroxylated Biphenyl (Compound 11) | Melanoma Cells | Antiproliferative | 1.7 ± 0.5 µM | mdpi.com |
| Hydroxylated Biphenyl (Compound 12) | Melanoma Cells | Antiproliferative | 2.0 ± 0.7 µM | mdpi.com |
Biochemical Pathways Modulated by Related Structures (e.g., Enzyme Inhibition, Receptor Binding)
The interaction of small molecules with enzymes and receptors is a primary mechanism of pharmacological action. libretexts.org
Enzyme Inhibition: Molecules with a phenyl or substituted phenyl structure can act as enzyme inhibitors. nih.govnih.govyoutube.com For example, a series of 3-/4-alkoxyphenylethylidenethiosemicarbazides were designed as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Many of these compounds exhibited remarkable inhibitory activities with IC₅₀ values below 1 µM. nih.gov The mechanism of inhibition often involves the inhibitor competing with the natural substrate for the enzyme's active site (competitive inhibition) or binding to an allosteric site to change the enzyme's conformation (non-competitive inhibition). youtube.com The structure of the inhibitor is often designed to mimic the enzyme's natural substrate. youtube.com
Receptor Binding: The ability of a compound to bind to a specific receptor is typically evaluated through receptor binding assays, which measure the affinity (Kd) of the ligand for the receptor and the density of available binding sites (Bmax). nih.gov The ethanol component of the core structure is known to interact with several neurotransmitter receptors, most notably the GABA-A receptor. nih.gov Specific subunits of the GABA-A receptor are particularly sensitive to ethanol, suggesting the existence of high-affinity binding sites. nih.gov The GPR88 receptor, as discussed previously, is another key target for which analogs of this compound have been specifically designed and evaluated for their binding and agonist activity. nih.govepa.govresearchgate.net
Future Perspectives and Research Challenges
Advancements in Synthetic Methodologies for Precision Analogues
The synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol and its analogues with high precision is a key area for future research. The development of stereoselective synthetic routes is paramount, given that the biological and material properties of chiral molecules are often enantiomer-dependent.
Future advancements are likely to focus on biocatalytic and chemoenzymatic methods. The enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) using lipases has been shown to be an effective method for producing enantiomerically pure chiral alcohols. nih.gov For instance, Novozyme 435 has been successfully used in the kinetic resolution of (R,S)-1-phenylethanol. nih.gov Similarly, whole-cell biocatalysts, such as Bacillus cereus, have demonstrated the ability to asymmetrically reduce prochiral ketones to enantioenriched alcohols. mdpi.com The application of such biocatalytic systems to the precursor ketone, 4-pentyloxyacetophenone, could provide a green and efficient route to enantiopure (R)- or (S)-1-[4-(pentyloxy)phenyl]ethan-1-ol.
Furthermore, chemoenzymatic sequential catalysis, which combines chemical catalysis with enzymatic reactions, offers a promising avenue for the synthesis of chiral alcohols from a variety of starting materials, including alkanes, alkenes, and alkynes. nih.gov This approach could be adapted to generate a diverse library of analogues of this compound with modifications to both the aromatic ring and the alkyl chain.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry is poised to play a crucial role in elucidating the properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules. researchgate.net For similar 1-phenylethanol derivatives, DFT has been used to study their electrochemical properties and potential as anticancer agents. researchgate.net
A significant area for future research is the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra. While challenging, computational methods are being developed to predict ¹H and ¹³C NMR chemical shifts, which would be invaluable for the characterization of newly synthesized analogues. researchgate.net Advanced computational techniques can also be used to simulate chiroptical properties, such as vibrational Raman optical activity (ROA), which can help in determining the absolute configuration of chiral molecules like this compound. researchgate.net
Predictive modeling can also extend to material properties. For instance, the liquid crystalline behavior of related 4-alkoxyphenyl derivatives has been investigated, and computational models could be developed to predict how variations in the alkoxy chain length of this compound analogues might influence their mesophase behavior. researchgate.netresearchgate.netelectronicsandbooks.com
Novel Applications in Interdisciplinary Fields
The unique combination of a chiral center and a liquid crystal-like moiety in this compound suggests potential applications in several interdisciplinary fields.
Materials Science: Derivatives of 4-alkoxyphenyl compounds are known to exhibit liquid crystalline properties. researchgate.netresearchgate.netelectronicsandbooks.com The pentyloxy group in this compound suggests that it and its analogues could be investigated as components of liquid crystal displays, optical sensors, or chiral stationary phases for chromatography. The chirality of the molecule could lead to the formation of chiral nematic or smectic phases, which have applications in photonics and display technologies.
Pharmaceutical and Agrochemical Research: Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov While there is no specific biological activity reported for this compound, its analogues could be synthesized and screened for various biological activities. For example, derivatives of similar structures have been investigated for their potential as anticancer and antiviral agents. researchgate.net
Challenges in Scalable Synthesis and Characterization for Research Purposes
Despite the promising future perspectives, significant challenges remain in the scalable synthesis and thorough characterization of this compound for research purposes.
Scalable Synthesis: The synthesis of this compound would likely involve a Grignard reaction with the corresponding aldehyde or the reduction of the precursor ketone. Scaling up Grignard reactions can be hazardous due to their high exothermicity and sensitivity to air and moisture. researchgate.netresearchgate.net Ensuring reaction initiation and preventing stalling are critical for safe and efficient scale-up. researchgate.net The development of continuous flow chemistry processes for Grignard reactions is a promising strategy to mitigate these risks and improve selectivity. researchgate.net
Furthermore, achieving high enantiomeric purity on a large scale via chiral resolution or asymmetric synthesis can be costly and technically demanding. libretexts.org The separation of diastereomers formed during resolution often requires extensive optimization of crystallization or chromatographic conditions. libretexts.org
Characterization: A comprehensive characterization of this compound and its analogues would require a suite of analytical techniques. Beyond standard NMR and mass spectrometry, detailed analysis of its chiroptical properties using techniques like circular dichroism and vibrational Raman optical activity would be necessary to confirm the absolute configuration and enantiomeric purity. researchgate.netrsc.org If the compound exhibits liquid crystalline behavior, its characterization would involve polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction to identify the different mesophases and their transition temperatures. researchgate.netresearchgate.netelectronicsandbooks.com These specialized characterization techniques can be resource-intensive.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
